18-Iodooctadecanoic acid

myocardial imaging biodistribution SPECT radiopharmaceuticals

Researchers studying fatty acid transport, protein S-acylation, or myocardial metabolism require structurally faithful tracers. Generic iodinated analogs fail due to chain-length dependent metabolic routing. This fully saturated, omega-iodinated stearic acid analog offers: - SPECT/radiolabeling ready (¹²³I, ¹²⁵I exchange) - Confirmed triglyceride esterification vs. beta-oxidation (Otto et al., 1981) - Validated for Fyn kinase acylation & raft studies (Liang et al., 2001) Sourced for immediate R&D supply.

Molecular Formula C18H35IO2
Molecular Weight 410.4 g/mol
Cat. No. B12977738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Iodooctadecanoic acid
Molecular FormulaC18H35IO2
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC(CCCCCCCCC(=O)O)CCCCCCCCI
InChIInChI=1S/C18H35IO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21)
InChIKeyYRMHWVGWCANSOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Iodooctadecanoic Acid: Key Properties for Procurement


18-Iodooctadecanoic acid (CAS 344448-17-5; molecular formula C₁₈H₃₅IO₂; MW 410.4 g/mol) is a terminally iodinated, fully saturated long-chain fatty acid analog of stearic acid [1]. The iodine atom at the omega (C-18) position confers dual utility: it serves as a radiohalogenation site for SPECT imaging (via ¹²³I or ¹²⁵I substitution) and as a heavy-atom label for mass spectrometry-based biochemical tracking [2]. Unlike branched-chain or phenyl-substituted clinical fatty acid tracers such as BMIPP or IPPA, this straight-chain saturated analog closely mimics endogenous stearate in cellular uptake and lipid incorporation pathways, making it uniquely suited for mechanistic studies of fatty acid transport, beta-oxidation, and protein acylation where structural fidelity to the natural substrate is critical [3][4].

1 Saturated C18 stearate analog with terminal iodine
2 Supports radioiodination (I-123/I-125) and MS heavy-atom tracking
3 Recapitulates endogenous fatty acid transport and acylation pathways

Why 18-Iodooctadecanoic Acid Cannot Be Replaced by Analogs


Generic substitution among iodinated fatty acids is not scientifically valid because chain length, iodine position, and backbone saturation each independently govern myocardial extraction efficiency, metabolic fate, and protein acylation specificity. Shorter-chain analogs (e.g., 16-iodohexadecanoic acid) are preferentially channeled into mitochondrial beta-oxidation, whereas 18-iodooctadecanoic acid is predominantly esterified into triglycerides [1]. Branched-chain analogs such as BMIPP are engineered for metabolic trapping and prolonged myocardial retention but sacrifice the native substrate behavior required for mechanistic transport and acylation studies [2]. The unsaturated analog (E)-18-iodo-17-octadecenoic acid incorporates a vinyl iodide moiety that alters in vivo deiodination kinetics and heart-to-blood ratios compared to the saturated parent compound [3]. The quantitative evidence below demonstrates that these structural differences produce measurable, functionally consequential divergence in biodistribution, metabolism, and biochemical utility, precluding simple interchange.

Chain length Shorter-chain iodo fatty acids (≤ C16) are channeled toward β-oxidation, altering metabolic fate.
Backbone Branched-chain or phenyl-substituted tracers sacrifice native substrate behavior, limiting mechanistic transport and acylation studies.
Unsaturation Unsaturated analogs (vinyl iodide) exhibit different deiodination kinetics, affecting biodistribution and membrane domain partitioning.

Quantitative Evidence Against the Closest Analogs


Biodistribution Superiority Across Chain-Length Series

In a direct head-to-head comparison, 16-[¹²³I]iodohexadecanoic acid, 17-[¹²³I]iodoheptadecanoic acid, and 18-[¹²³I]iodooctadecanoic acid were synthesized via the same radioiodine exchange method and evaluated in biodistribution studies [1]. The authors explicitly report that 'the best results in biodistribution studies were obtained with 18-[¹²³I]iodooctadecanoic acid' (32 references supporting the conclusion) [1]. This represents a rank-order superiority across the C16–C18 homologous series, establishing that the 18-carbon chain length is optimal among saturated terminal-iodo fatty acids for in vivo imaging distribution.

Biodistribution rank
Head-to-head
18-iodooctadecanoic acid ranked best among C16–C18 terminal-iodo series for biodistribution.
Reported rank-order in tested set supports selection for biodistribution-dependent studies.
Rat model; exact fold differences not specified.
myocardial imaging biodistribution SPECT radiopharmaceuticals

Chain-Length Optimization of Myocardial Extraction

Six omega-iodo fatty acids with general formula I(CH₂)ₙCOOH (n = 10, 12, 15, 18, 21, 26) were synthesized and tested in rats [1]. Myocardial extraction values and heart-to-blood ratios at 5 minutes post-injection were reported to be highest for n = 18 and n = 21, with n = 18 (18-iodooctadecanoic acid) demonstrating the optimal balance of high extraction and favorable heart-to-blood ratio [1]. Shorter chain lengths (n ≤ 15) showed inferior extraction values, establishing a chain-length threshold for maximal myocardial performance.

Myocardial extraction
Class-level
n=18 achieved highest heart-to-blood ratio at 5 min; extraction comparable to n=21.
Supports 18-carbon length as shortest achieving maximal extraction performance.
Rat biodistribution model; fold differences not specified.
myocardial extraction heart-to-blood ratio chain-length optimization

Metabolic Fate: Triglyceride Storage vs. Beta-Oxidation

In the same chain-length study, analysis of rat heart homogenates by thin-layer chromatography at two time intervals revealed a fundamental metabolic switch at n = 18: fatty acids with chain lengths n ≤ 15 were primarily channeled into beta-oxidation, whereas 18-iodooctadecanoic acid (n = 18) and n = 21 were predominantly incorporated into triglyceride storage pools [1]. This metabolic fate divergence is not observed with shorter-chain iodo fatty acids and represents a qualitative functional difference rather than a mere quantitative gradation.

Metabolic fate
Class-level
n=18 predominantly incorporated into triglyceride pools; n≤15 directed to β-oxidation.
Reported qualitative metabolic switch at C18 threshold enables lipid storage studies.
TLC analysis of rat heart homogenates; J Nucl Med 1981.
fatty acid metabolism triglyceride storage beta-oxidation

Saturated vs. Unsaturated Probes in Protein Acylation

18-Iodooctadecanoic acid (IC18:0, the saturated stearate analog) and 18-iodooctadecenoic acid (IC18:1, the unsaturated oleate analog) were synthesized and radioiodinated for direct comparison as probes of heterogeneous S-acylation of Src family kinases [1]. COS-1 cells expressing wild-type and mutant Fyn kinase were incubated with either 16-[¹²⁵I]iodohexadecanoic acid, 18-[¹²⁵I]iodooctadecanoic acid, or 18-[¹²⁵I]iodooctadecenoic acid [1]. The saturated IC18:0 probe enabled specific tracking of stearate-dependent membrane raft localization, a property that the unsaturated IC18:1 probe could not replicate due to differential partitioning into liquid-ordered membrane domains [1]. This pair of probes thus provides a built-in experimental control: only the saturated 18-iodooctadecanoic acid reports on stearate-specific acylation biology.

Acylation & rafting
Head-to-head
Saturated IC18:0 supports Fyn kinase raft localization; unsaturated IC18:1 reduces raft partitioning.
Supports stearate-specific protein acylation probe selection; saturated backbone required for raft biology.
COS-1 cell model; autoradiography and MALDI-TOF detection.
protein S-acylation Src kinase lipid raft stearate analog

Terminal Iodine as a Synthetic Handle

18-Iodooctadeca-(8Z,11Z)-dienoic acid, a diunsaturated variant accessible from the same synthetic platform as 18-iodooctadecanoic acid, was synthesized in five steps from methyl 10-bromodec-7-ynoate in an overall yield of 53% [1]. The terminal iodine serves as a leaving group for Cu(I)-catalyzed cross-coupling with low-order organic cuprates (e.g., t-Bu₂CuLi or (PhCH₂)₂CuMgCl), enabling installation of bulky omega-substituents (19,19-dimethyl or 19-phenyl) that are incompatible with other synthetic routes [1]. This synthetic versatility is not shared by non-iodinated stearic acid or by internal-position iodo fatty acids (e.g., 9-iodooctadecanoic acid), where the iodine is not positioned for terminal coupling chemistry.

Synthetic handle
Class-level
53% overall yield over 5 steps; enables Cu(I)-catalyzed cross-coupling for bulky ω-substituents.
Terminal iodine provides unique leaving group for ω-functionalized lipid synthesis.
Synthesis from methyl 10-bromodec-7-ynoate; Tetrahedron 2000.
lipoxygenase substrates omega-substituted fatty acids Cu-catalyzed cross-coupling

Primary Application Scenarios for Procurement


Myocardial SPECT Radiopharmaceutical Precursor

18-Iodooctadecanoic acid is the chain-length-optimized choice among saturated terminal-iodo fatty acids for developing ¹²³I-labeled SPECT myocardial imaging agents. Hradilek et al. (1990) directly demonstrated that 18-[¹²³I]iodooctadecanoic acid yields superior biodistribution compared to its C16 and C17 homologs when prepared via the same radioiodine exchange method [1]. Otto et al. (1981) further established that among omega-iodo fatty acids spanning n = 10 through n = 26, the n = 18 compound achieves the highest myocardial extraction values and heart-to-blood ratios at 5 minutes, alongside a metabolic switch to triglyceride storage that prolongs myocardial retention [2]. This combined evidence supports the selection of 18-iodooctadecanoic acid as the cold precursor of choice for kit-based on-site radioiodination in preclinical imaging studies.

Protein Acylation and Membrane Raft Probe

For cell biology laboratories investigating Src family kinase regulation, membrane raft localization, or heterogeneous protein S-acylation, 18-iodooctadecanoic acid (IC18:0) provides a structurally authentic stearate probe. Liang et al. (2001) demonstrated that IC18:0, when radioiodinated to 18-[¹²⁵I]iodooctadecanoic acid, is specifically incorporated into Fyn kinase acylation sites and supports raft localization, whereas the unsaturated analog IC18:1 reduces raft partitioning [1]. The saturated backbone also enables MALDI-TOF mass spectrometry detection via the iodine heavy-atom signature. Shorter-chain probes such as 16-iodohexadecanoic acid cannot substitute because they report on palmitate rather than stearate acylation biology [1].

Synthesis of Omega-Functionalized Lipids

In synthetic chemistry, the terminal iodine atom of 18-iodooctadecanoic acid (and its diunsaturated variant) serves as a versatile leaving group for Cu(I)-catalyzed cross-coupling reactions, enabling the installation of bulky omega-substituents that are inaccessible through direct functionalization of unactivated fatty acids. Ivanov et al. (2000) demonstrated a 5-step synthesis of 18-iodooctadeca-(8Z,11Z)-dienoic acid in 53% overall yield, followed by cuprate coupling to generate 19,19-dimethyleicosa-(8Z,11Z)-dienoic acid and 19-phenylnonadeca-(8Z,11Z)-dienoic acid as specialized lipoxygenase substrates [1]. This synthetic route is uniquely enabled by the terminal iodine position and cannot be replicated with internally iodinated isomers or non-iodinated stearic acid.

Triglyceride Storage Metabolic Tracer

The metabolic fate divergence established by Otto et al. (1981)—where 18-iodooctadecanoic acid is predominantly esterified into triglycerides rather than oxidized—positions this compound as a specific tracer for studying triglyceride synthesis and storage in cardiomyocytes, hepatocytes, and adipocytes [1]. Unlike shorter-chain iodo fatty acids (n ≤ 15) that are primarily beta-oxidized, 18-iodooctadecanoic acid follows the metabolic routing of endogenous stearate, making it the appropriate choice for lipidomics studies requiring faithful tracking of C18 saturated fatty acid incorporation into neutral lipid pools [1].

Application
Selection Property
Validation Focus
SPECT myocardial imaging precursor
Terminal iodine for radioiodination
Biodistribution and heart-to-blood ratio assessment
Protein S-acylation and raft localization
Saturated C18 stearate backbone
Raft partitioning and kinase acylation site specificity
Omega-functionalized lipid synthesis
Terminal iodine leaving group
Cu(I)-catalyzed cross-coupling scope and yield
Triglyceride storage metabolic tracer
Chain-length-dependent metabolic routing
Triglyceride vs. β-oxidation pathway partitioning
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